FIIN-1

Covalent inhibition Target engagement Washout kinetics

Reversible FGFR inhibitors lose efficacy upon washout, compromising long-term cellular assays. FIIN-1 eliminates this limitation through irreversible covalent binding to Cys486 in the FGFR1 P-loop, sustaining pathway suppression after compound removal. • Pan-FGFR Kd: 2.8 nM (FGFR1), 6.9 nM (FGFR2), 5.4 nM (FGFR3), 120 nM (FGFR4) • Retains FGFR1 autophosphorylation inhibition post-washout vs. complete loss with PD173074 • Co-crystal structure available (PDB 6C1O, 2.29 Å) for structure-guided derivative design • Exceptional kinome selectivity: only 2/402 kinases hit at 10 µM (Blk, Flt1)

Molecular Formula C32H39Cl2N7O4
Molecular Weight 656.6
CAS No. 1256152-35-8
Cat. No. B612008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFIIN-1
CAS1256152-35-8
SynonymsFIIN1;  FIIN-1;  FIIN 1
Molecular FormulaC32H39Cl2N7O4
Molecular Weight656.6
Structural Identifiers
SMILESCCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38)
InChIKeyDNVFTXQYIYFQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FIIN-1 (CAS 1256152-35-8): First-in-Class Irreversible Pan-FGFR Covalent Inhibitor for Drug-Resistant Research


FIIN-1 (FGFR irreversible inhibitor-1) is a first-in-class covalent pan-FGFR inhibitor that irreversibly binds to a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR ATP-binding pocket [1][2]. It exhibits nanomolar binding affinity (Kd) and inhibitory potency (IC50) across the FGFR family: FGFR1 (Kd 2.8 nM, IC50 9.2 nM), FGFR2 (Kd 6.9 nM, IC50 6.2 nM), FGFR3 (Kd 5.4 nM, IC50 11.9 nM), and FGFR4 (Kd 120 nM, IC50 189 nM) . Derived from the reversible FGFR inhibitor PD173074, FIIN-1's covalent mechanism confers sustained target engagement and a distinct selectivity profile compared to reversible ATP-competitive FGFR inhibitors . It serves as a valuable chemical probe for studying FGFR-dependent signaling and drug-resistant FGFR mutants.

FIIN-1 Selection Criteria: Why Reversible FGFR Inhibitors Cannot Substitute for Covalent Target Engagement


Generic substitution with reversible FGFR inhibitors (e.g., PD173074, BGJ398, AZD4547) fails to recapitulate the irreversible covalent binding mechanism of FIIN-1, which confers sustained target inhibition even after compound washout [1]. Reversible inhibitors exhibit transient occupancy that is dependent on continuous drug exposure, whereas FIIN-1's covalent bond formation with Cys486 in FGFR1 (and equivalent cysteines in FGFR2-4) results in prolonged pathway suppression and distinct pharmacodynamics [2]. Additionally, FIIN-1's unique binding mode provides a structural scaffold for developing next-generation covalent inhibitors capable of overcoming gatekeeper mutations that confer resistance to clinical reversible FGFR inhibitors such as NVP-BGJ398 and AZD4547 [3].

FIIN-1 Quantitative Differentiation: Head-to-Head Data Against Reversible and Covalent FGFR Inhibitor Comparators


Covalent Binding Enables Sustained Target Engagement: Washout Comparison vs. Reversible PD173074

FIIN-1 forms an irreversible covalent bond with Cys486 in FGFR1, enabling sustained inhibition after compound removal, whereas the reversible inhibitor PD173074 loses efficacy under identical washout conditions [1]. This irreversible binding mechanism is confirmed by a C486S mutant control, which abolishes FIIN-1's labeling and inhibitory activity [2].

Covalent inhibition Target engagement Washout kinetics

Kinome-Wide Selectivity: 402-Kinase Panel Profiling at 10 µM

FIIN-1 was profiled against 402 kinases using Ambit KinomeScan technology at 10 µM, revealing high selectivity with only two kinases exhibiting Kd values below 100 nM: Blk (Kd = 65 nM) and Flt1 (Kd = 32 nM) [1]. In cellular Ba/F3 panels, FIIN-1 showed no cytotoxicity toward wild-type cells (EC50 >10 µM) and minimal activity against a range of oncogenic tyrosine kinases, confirming its selectivity for FGFR-driven signaling [2].

Kinase selectivity Off-target profiling Chemical probe validation

Potency Comparison vs. Clinical Reversible FGFR Inhibitor BGJ398 (Infigratinib)

While BGJ398 (infigratinib) exhibits sub-nanomolar IC50 values against FGFR1-3 (0.9, 1.4, and 1.0 nM, respectively) as a reversible ATP-competitive inhibitor , its activity is contingent on continuous drug exposure and it shows significant off-target activity against VEGFR2 (IC50 180 nM), KIT (750 nM), and LYN (300 nM) . FIIN-1's covalent mechanism provides sustained inhibition independent of washout and demonstrates a distinct selectivity profile with minimal VEGFR2 engagement (Kd 210 nM, >65-fold selectivity vs. FGFR1) .

FGFR inhibition Potency benchmarking Reversible vs. covalent

Covalent Mechanism Enables Activity Against Gatekeeper Mutants: FIIN-2 Benchmarking

FIIN-1's covalent binding scaffold served as the template for developing FIIN-2 and FIIN-3, which are the first inhibitors capable of potently inhibiting FGFR gatekeeper mutants that confer resistance to clinical reversible inhibitors BGJ398 and AZD4547 [1]. FIIN-2 inhibits FGFR2 V564M gatekeeper mutant Ba/F3 cells with EC50 = 58 nM, whereas FIIN-1 and BGJ398 exhibit EC50 >1.0 µM against the same mutant [2]. This demonstrates that FIIN-1's covalent core structure provides a critical foundation for overcoming acquired resistance, even though FIIN-1 itself shows limited potency against gatekeeper mutants.

Drug resistance Gatekeeper mutation FGFR V561M

Structural Basis of Covalent Binding: FGFR1 Co-Crystal Structure (PDB 6C1O) at 2.29 Å Resolution

The co-crystal structure of FGFR1 kinase domain in complex with FIIN-1 (PDB 6C1O) at 2.29 Å resolution provides atomic-level detail of the covalent bond formation with Cys486 in the P-loop, confirming the irreversible binding mechanism [1]. This structural information is absent for many reversible FGFR inhibitors such as PD173074 (no public FGFR1 co-crystal structure) and provides a validated template for structure-guided optimization of covalent FGFR inhibitors.

X-ray crystallography Covalent binding mode Structure-based drug design

Selectivity for FGFR4 Isoform: Superior Potency Compared to Selective FGFR1-3 Inhibitor AZD4547

AZD4547, a clinical-stage reversible FGFR inhibitor, exhibits high potency against FGFR1-3 (IC50 0.2, 2.5, and 1.8 nM, respectively) but dramatically reduced potency against FGFR4 (IC50 = 142 nM), a >700-fold selectivity gap for FGFR1 vs. FGFR4 . In contrast, FIIN-1 displays more balanced pan-FGFR activity with only a ~12-fold difference in Kd between FGFR1 (2.8 nM) and FGFR4 (120 nM) , and a ~20-fold difference in IC50 (9.2 nM vs. 189 nM) [1]. This balanced isoform coverage makes FIIN-1 a more suitable tool for studies requiring concurrent inhibition of all four FGFR isoforms.

FGFR4 selectivity Pan-FGFR inhibition Isoform profiling

FIIN-1 Application Scenarios: When to Prioritize This Covalent Pan-FGFR Inhibitor


Chemical Probe for Sustained FGFR Pathway Inhibition in Long-Term Cellular Assays

FIIN-1's irreversible covalent binding mechanism ensures sustained FGFR pathway suppression even after compound washout, as demonstrated by the retention of FGFR1 autophosphorylation inhibition following extensive washing in MCF10A cells [1]. This property makes FIIN-1 ideal for long-term cellular experiments (e.g., differentiation assays, chronic treatment studies) where maintaining constant inhibitor concentration is impractical or where washout steps are required prior to downstream analysis. In contrast, reversible inhibitors like PD173074 lose efficacy under identical conditions, necessitating continuous compound exposure [2].

Structure-Based Drug Design and Medicinal Chemistry Optimization of Covalent FGFR Inhibitors

The high-resolution co-crystal structure of FGFR1 with FIIN-1 (PDB 6C1O, 2.29 Å) provides an atomic-level template for structure-guided design of next-generation covalent FGFR inhibitors [1]. Medicinal chemistry programs can leverage this structural information to rationally modify the acrylamide warhead, optimize linker geometry, or diversify the core scaffold while preserving the covalent binding mode to Cys486. FIIN-1 serves as the foundational chemical starting point for derivative compounds such as FIIN-2 and FIIN-3, which demonstrate improved potency against gatekeeper mutants [2].

Pan-FGFR Inhibition in FGFR4-Dependent Cancer Models

Unlike selective FGFR1-3 inhibitors such as AZD4547 (which shows >700-fold selectivity for FGFR1 over FGFR4), FIIN-1 exhibits balanced potency across all four FGFR isoforms with only a ~12-20× potency difference between FGFR1 and FGFR4 [1][2]. This balanced pan-FGFR activity makes FIIN-1 particularly suitable for studies in FGFR4-dependent cancer models (e.g., hepatocellular carcinoma, rhabdomyosarcoma) where concurrent inhibition of FGFR4 alongside FGFR1-3 is required to fully suppress oncogenic signaling [3].

Kinase Selectivity Profiling and Chemical Proteomics Probe Development

FIIN-1's exceptional kinome-wide selectivity, with only 2 of 402 kinases (Blk, Flt1) exhibiting Kd <100 nM at 10 µM [1], establishes it as a clean chemical probe for FGFR target engagement studies. The biotinylated derivative FIIN-1-biotin enables covalent labeling and pull-down of FGFR proteins for chemoproteomic applications [2]. This probe is valuable for target identification and validation studies in FGFR-driven cancers, minimizing false-positive hits from off-target kinase engagement that would confound results with less selective FGFR inhibitors [3].

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